molecular formula C9H10Cl2O3S B13523088 2-(5-Chloro-2-methylphenoxy)ethane-1-sulfonyl chloride

2-(5-Chloro-2-methylphenoxy)ethane-1-sulfonyl chloride

Katalognummer: B13523088
Molekulargewicht: 269.14 g/mol
InChI-Schlüssel: RWAKZXZZNLCZRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Chloro-2-methylphenoxy)ethane-1-sulfonyl chloride is an organic compound with a complex structure that includes a chlorinated aromatic ring, an ether linkage, and a sulfonyl chloride group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-methylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 5-chloro-2-methylphenol with ethylene oxide to form 2-(5-chloro-2-methylphenoxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques can further enhance the efficiency and quality of the product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Chloro-2-methylphenoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

    Oxidation and Reduction: The aromatic ring can undergo oxidation to form quinones, while reduction reactions can lead to the formation of hydroquinones.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium catalysts for coupling reactions

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, sulfonothioates, quinones, hydroquinones, and biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-(5-Chloro-2-methylphenoxy)ethane-1-sulfonyl chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various functionalized compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(5-Chloro-2-methylphenoxy)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(5-Chloro-3-fluoro-2-methoxyphenyl)ethane-1-sulfonyl chloride
  • 2-Chloroethanesulfonyl chloride

Comparison

Compared to similar compounds, 2-(5-Chloro-2-methylphenoxy)ethane-1-sulfonyl chloride is unique due to the presence of the methyl group on the aromatic ring, which can influence its reactivity and the types of reactions it undergoes. The specific substitution pattern on the aromatic ring can also affect its physical and chemical properties, making it suitable for different applications.

Eigenschaften

Molekularformel

C9H10Cl2O3S

Molekulargewicht

269.14 g/mol

IUPAC-Name

2-(5-chloro-2-methylphenoxy)ethanesulfonyl chloride

InChI

InChI=1S/C9H10Cl2O3S/c1-7-2-3-8(10)6-9(7)14-4-5-15(11,12)13/h2-3,6H,4-5H2,1H3

InChI-Schlüssel

RWAKZXZZNLCZRS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)Cl)OCCS(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.